Deschlorocetirizine is a chemical compound that is recognized as an impurity of cetirizine, an antihistamine commonly used to treat allergic reactions. The compound's name indicates that it is a derivative of cetirizine lacking a chlorine atom in its molecular structure. Deschlorocetirizine is classified under the category of second-generation antihistamines, which are known for their reduced sedative effects compared to first-generation antihistamines.
Deschlorocetirizine is primarily derived from the metabolic processes involving cetirizine. It can also be synthesized in laboratory settings for research purposes. The presence of deschlorocetirizine in pharmaceutical formulations can occur due to incomplete synthesis or degradation of cetirizine during storage.
The synthesis of deschlorocetirizine can be achieved through various chemical methods, primarily focusing on the modification of cetirizine. One common approach involves the reduction of the chlorinated precursor, wherein the chlorine atom is selectively removed under controlled reaction conditions.
Deschlorocetirizine has a molecular formula of C21H25ClN2O3, and its structure can be represented as follows:
Deschlorocetirizine can participate in various chemical reactions, including:
Deschlorocetirizine functions as an antagonist at the H1 histamine receptor. By blocking this receptor, it prevents histamine from exerting its effects, which include vasodilation and increased vascular permeability associated with allergic reactions.
Deschlorocetirizine primarily serves as a reference compound in pharmaceutical quality control and research settings. Its presence is monitored in formulations containing cetirizine to ensure product purity and safety. Additionally, it may be studied for its potential pharmacological effects compared to its parent compound, cetirizine.
Deschlorocetirizine is systematically named as 2-[2-[4-(diphenylmethyl)piperazin-1-yl]ethoxy]acetic acid under IUPAC conventions [3] [7]. It is formally designated as:
The core structure comprises three modular domains:
The compound exhibits distinct mass properties across its ionization states:
Free Base Form:
Dihydrochloride Salt (Pharmaceutically relevant form):
Table 1: Elemental Composition of Deschlorocetirizine Dihydrochloride
Element | Atom Count | Mass Contribution (%) |
---|---|---|
Carbon | 21 | 59.03 |
Hydrogen | 28 | 6.61 |
Nitrogen | 2 | 6.55 |
Oxygen | 3 | 11.23 |
Chlorine | 2 | 16.58 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR data (600 MHz, D₂O/CD₃COOD) reveal key structural features:
Table 2: NMR Assignments for Deschlorocetirizine Dihydrochloride
Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
---|---|---|---|
¹H | 3.10–3.25 | multiplet | Piperazine H-2, H-3, H-5, H-6 |
¹H | 3.55 | triplet | -OCH₂CH₂N- (α to piperazine) |
¹H | 3.95 | triplet | -OCH₂CH₂N- (α to ether) |
¹H | 4.10 | singlet | -OCH₂COOH |
¹H | 4.45 | singlet | Benzhydryl CH |
¹H | 7.20–7.40 | multiplet | Aromatic protons (10H) |
¹³C | 60.1 | - | -OCH₂COOH |
¹³C | 67.8 | - | -OCH₂CH₂N- |
¹³C | 170.2 | - | Carboxyl carbon |
Notable observations:
Fourier-Transform Infrared (FTIR) Spectroscopy
Key vibrational modes (cm⁻¹):
X-ray Diffraction (XRD) Analysis
While explicit crystallographic data for deschlorocetirizine remains unreported, powder XRD principles suggest:
Table 3: Structural Comparison of H₁-Receptor Antagonists
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Variation | LogP* |
---|---|---|---|---|
Deschlorocetirizine | C₂₁H₂₆N₂O₃ | 354.45 (free base) | Unsubstituted benzhydryl | 2.98 |
Cetirizine | C₂₁H₂₅ClN₂O₃ | 388.90 (free base) | p-Chloro benzhydryl | 3.41 |
Levocetirizine | C₂₁H₂₅ClN₂O₃ | 388.90 (free base) | (R)-enantiomer of cetirizine | 3.41 |
Hydroxyzine | C₂₁H₂₇ClN₂O₂ | 374.91 (free base) | Ethanolamine linker, no carboxyl | 4.27 |
*Calculated partition coefficients (octanol/water)
Critical Structural Distinctions:
Conformational Impact of Chlorine Deletion:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3